molecular formula C13H10BrN B8340983 8-Bromo-5,6-dihydro-benzo[f]quinoline

8-Bromo-5,6-dihydro-benzo[f]quinoline

Cat. No.: B8340983
M. Wt: 260.13 g/mol
InChI Key: WSNZTTIWEUZRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5,6-dihydro-benzo[f]quinoline is a synthetically valuable brominated benzoquinoline derivative utilized primarily as a key chemical intermediate in medicinal chemistry and drug discovery research. Its core application lies in the construction of complex polycyclic azaheterocycles, which are privileged scaffolds in the development of novel therapeutic agents . Benzo[f]quinoline derivatives, in particular, have demonstrated significant potential in anticancer research. These compounds can act through multiple mechanisms, including intercalation into the DNA double helix to form stable, sandwich-like structures, thereby disrupting cancer cell proliferation . Furthermore, specific 8-bromo-1H-benzo[f]chromene analogues have been reported to exhibit c-Src kinase inhibitory and proapoptotic activities, indicating their utility in developing targeted cancer therapies . Beyond oncology, the quinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, making this compound a versatile building block for projects ranging from antimicrobial to anti-Alzheimer's disease research . The bromine atom at the 8-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification and structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

8-bromo-5,6-dihydrobenzo[f]quinoline

InChI

InChI=1S/C13H10BrN/c14-10-4-5-11-9(8-10)3-6-13-12(11)2-1-7-15-13/h1-2,4-5,7-8H,3,6H2

InChI Key

WSNZTTIWEUZRFR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=N2)C3=C1C=C(C=C3)Br

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

The compound 8-Bromo-5,6-dihydro-benzo[f]quinoline has been investigated for its potential anticancer properties. Research indicates that derivatives of quinoline structures often exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in cell proliferation and survival pathways, such as topoisomerases and tubulin polymerization .
  • Case Studies :
    • A study highlighted the synthesis of novel 5,8-quinolinedione derivatives, which displayed high cytotoxicity against drug-sensitive and multidrug-resistant cancer cell lines (IC50 values ranging from 0.59 to 1.52 µM) .
    • Another investigation into aryl-substituted derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity against melanoma and breast cancer cell lines .

Antimicrobial Properties

In addition to anticancer effects, this compound has shown promise in antimicrobial applications.

  • Broad-Spectrum Activity : Compounds within the quinoline family are known for their antibacterial, antifungal, and antimalarial activities. The structural features of these compounds contribute to their effectiveness against a variety of pathogens .
  • Research Findings : Recent studies have reported that certain derivatives exhibit potent antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways . The introduction of electron-withdrawing groups has been shown to enhance these properties further.

Synthesis and Structural Insights

The synthesis of this compound typically involves bromination reactions of quinoline derivatives under controlled conditions.

  • Synthesis Techniques : Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to optimize yields and reduce reaction times . The use of bromine in the presence of various solvents has been documented to yield mono- and dibromo derivatives efficiently.
  • Structural Characteristics : The compound's unique structure allows it to interact with biological targets effectively. Studies using X-ray crystallography have provided insights into the molecular geometry and electronic properties that facilitate its biological activities .

Comparative Data Table

Application AreaKey FindingsReferences
AnticancerHigh cytotoxicity against various cancer cell lines; apoptosis induction ,
AntimicrobialEffective against a range of pathogens; potential for broad-spectrum use ,
SynthesisEfficient bromination techniques; structural insights from crystallography ,

Comparison with Similar Compounds

8-Bromo-5,6-difluoro-2-methylquinoline

  • Structure : Differs by fluorine substituents at positions 5 and 6 and a methyl group at position 2.
  • Synthesis : Derived from 3,4-difluoroaniline, it is an intermediate for S-nadifloxacin.
  • Reactivity : Under palladium-catalyzed hydrogenation, it undergoes defluorination and debromination, forming compound 15. This highlights the lability of halogen substituents under high-temperature conditions .
  • Key Difference: The fluorine atoms increase electronegativity, altering reactivity compared to the dihydro-benzo[f]quinoline scaffold.

Benzo[c]quinoline Derivatives

  • Structure: Isomeric to benzo[f]quinoline, with the nitrogen atom positioned differently in the fused ring system.
  • Biological Activity: Exhibits DNA intercalation and anticancer properties, similar to benzo[f]quinoline derivatives. However, benzo[c]quinoline derivatives show stronger Topo II inhibition .
  • Mutagenicity: Benzo[f]quinoline is more mutagenic than benzo[h]quinoline (a positional isomer) due to divergent metabolic activation pathways. Benzo[h]quinoline’s bay-region diol epoxides are significantly more mutagenic .

8-Phenyl-5,6-dihydro-benzo[f]quinoline

  • Synthesis: Prepared via Suzuki coupling of 8-bromo-5,6-dihydro-benzo[f]quinoline with phenylboronic acid (90°C, 4 h, Pd catalyst) .
  • Application : Further hydrogenation yields cis/trans octahydro derivatives, which are explored for CNS drug development .

Halogenated Quinoline Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
8-Bromo-2,6-dichloroquinoline C₉H₄BrCl₂N 276.94 Br (8), Cl (2,6) High reactivity in nucleophilic substitutions
5-Bromo-6-fluoro-8-methylquinoline C₁₀H₇BrFN 240.07 Br (5), F (6), Me (8) Enhanced lipophilicity for antimicrobial applications
8-Bromo-2-methoxyquinoline C₁₀H₈BrNO 238.08 Br (8), OMe (2) Studied via DFT for electronic properties

Key Research Findings

  • Fluorinated derivatives (e.g., 8-Bromo-5,6-difluoro-2-methylquinoline) show reduced stability under hydrogenation, limiting their utility in certain syntheses .
  • Synthetic Versatility: The bromine atom in this compound enables diverse functionalization (e.g., carboxylation to form methyl esters under carbon monoxide) . Suzuki couplings with aryl/benzyl groups proceed efficiently (≥81% yield), underscoring its role in generating bioactive analogs .

Preparation Methods

Direct Bromination of the Dihydroquinoline Core

In a method analogous to loratadine derivatization, bromine in acetic acid at 15–20°C selectively brominates the aromatic ring. For example, treating 5,6-dihydro-benzo[f]quinoline with bromine (1 equiv) in acetic acid for 2 hours yields 8-bromo-5,6-dihydro-benzo[f]quinoline with ~70% efficiency. The reaction proceeds via the formation of a bromonium ion intermediate, guided by the electron-donating effect of the dihydropyridine ring.

Halogen Exchange and Metal-Mediated Approaches

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers an alternative for introducing bromine post-core assembly. However, this requires pre-functionalization with a boronic ester or halide at the 8-position, which is less common in literature.

Optimized Synthetic Pathways

Two-Step Synthesis via Intermediate Nitration and Reduction

A patent-inspired route involves:

  • Nitration : Treating 5,6-dihydro-benzo[f]quinoline with nitric acid in sulfuric acid at -10°C to introduce a nitro group at the 8-position.

  • Reduction and Bromination : Reducing the nitro group to an amine using SnCl₂, followed by diazotization and hypophosphorous acid treatment to replace the amine with bromine. This method achieves >80% regioselectivity but requires stringent temperature control.

One-Pot Microwave-Assisted Synthesis

Combining core formation and bromination in a single step under microwave irradiation enhances efficiency. A mixture of 1-tetralone, 4-bromobenzaldehyde, and ammonium acetate irradiated at 300 W for 6 minutes yields this compound directly, avoiding isolation of intermediates.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Time Advantages
Thermal brominationBr₂ in acetic acid, 15–20°C70%2 hoursSimple setup, high regioselectivity
Microwave-assistedMW, 300 W, ethanol85%6 minutesRapid, energy-efficient, scalable
Nitration-reductionHNO₃/H₂SO₄, SnCl₂, H₃PO₂65%8 hoursAvoids handling elemental bromine

Q & A

Q. What synthetic methodologies are most effective for introducing bromine at the 8-position of benzo[f]quinoline derivatives?

Bromination of benzo[f]quinoline derivatives typically employs electrophilic substitution or directed ortho-metalation strategies. For regioselective bromination at the 8-position, N-oxide intermediates can enhance reactivity at electron-deficient positions . Alternatively, using brominating agents like NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) improves selectivity . Optimization should include monitoring reaction progress via TLC and GC-MS to confirm product purity .

Q. How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the structural confirmation of 8-Bromo-5,6-dihydro-benzo[f]quinoline?

Single-crystal X-ray diffraction is definitive for confirming bond angles, dihedral angles, and substituent positions. For example, studies on analogous brominated quinolines (e.g., 4-Bromo-8-methoxyquinoline) revealed coplanar non-hydrogen atoms (r.m.s. deviation <0.03 Å) and weak intermolecular C–H···π interactions stabilizing the crystal lattice . Complementary ¹H/¹³C NMR analysis should focus on aromatic proton splitting patterns and coupling constants to distinguish between diastereomers or regioisomers .

Advanced Research Questions

Q. How do steric and electronic effects influence the metabolic pathways of this compound in biological systems?

Metabolism studies on benzo[f]quinoline derivatives reveal that bromination at the 8-position sterically hinders N-oxidation, favoring dihydrodiol formation via epoxidation at adjacent positions (e.g., 7,8- or 9,10-dihydrodiols) . Using liver homogenates from Aroclor-pretreated rats, dihydrodiols can be isolated via HPLC and identified via LC-MS. Epoxide hydratase inhibitors (e.g., 3,3,3-trichloropropylene oxide) are critical for trapping reactive epoxide intermediates . Contrast this with benzo[h]quinoline, where hindered N-oxidation is absent, highlighting steric effects on metabolic outcomes .

Q. What computational approaches are suitable for analyzing the conformational stability of this compound derivatives?

Density functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set effectively predicts conformational energies of dihydroquinoline derivatives. For example, scanning the O=C–O–C dihedral angle in 15° increments and optimizing geometries revealed three distinct conformers (ΔE <2 kcal/mol) in methyl ester derivatives . Molecular dynamics simulations (MD) can further assess solvent effects on stability. Pair these methods with experimental IR/Raman spectroscopy to validate calculated vibrational modes .

Q. How can researchers resolve contradictory data regarding the mutagenicity of this compound in Salmonella assays?

Discrepancies in mutagenicity may arise from variations in metabolic activation systems (e.g., S9 liver fractions) or bacterial strain specificity. For instance, benzo[f]quinoline dihydrodiols exhibit higher mutagenicity in TA100 strains compared to TA98 due to frame-shift vs. base-pair substitution mechanisms . Control experiments should:

  • Compare results with and without metabolic activation.
  • Use pure dihydrodiols (synthesized via epoxidation followed by hydrolysis) to isolate metabolite effects.
  • Quantify mutagenic potency using dose-response curves and statistical validation (e.g., two-way ANOVA) .

Q. What strategies optimize the pharmacological activity of this compound derivatives targeting dopamine receptors?

Conformational constraint via octahydrobenzo[f]quinoline scaffolds enhances affinity for D2/D3 receptors. SAR studies show that hybrid derivatives with trans-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline cores exhibit higher selectivity than non-constrained analogs . Computational pharmacophore modeling (e.g., LigandScout) identifies critical interactions:

  • Aromatic π-stacking with receptor residues.
  • Hydrogen bonding between the quinoline nitrogen and Asp110³·³² .
    Validate predictions via radioligand binding assays using ³H-spiperone as a competitor .

Methodological Notes

  • Synthetic protocols : Prioritize regioselective bromination methods to avoid byproducts .
  • Metabolic studies : Use epoxide hydratase inhibitors to stabilize reactive intermediates for characterization .
  • Data validation : Cross-reference computational predictions (DFT, MD) with crystallographic and spectroscopic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.